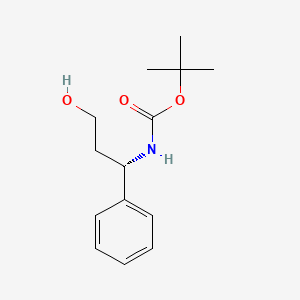

(S)-Boc-3-Amino-3-phenylpropan-1-ol

Description

Significance of Chiral Amino Alcohols as Building Blocks in Organic Chemistry

Chiral amino alcohols serve as versatile synthons for a wide array of organic transformations. acs.orgnih.gov They are crucial intermediates in the synthesis of many natural products and pharmaceutically active compounds. acs.org Their ability to induce stereoselectivity makes them invaluable in creating enantiomerically pure products. acs.org The synthesis of these compounds is an active area of research, with methods like copper-catalyzed hydroamination and asymmetric transfer hydrogenation being developed to improve efficiency and selectivity. nih.govacs.orgnih.gov

Role of Stereochemistry in Pharmaceutical and Agrochemical Industries

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor in the pharmaceutical and agrochemical industries. researchgate.netijpsjournal.com Biological systems, such as enzymes and receptors, are chiral themselves and therefore interact differently with the different enantiomers of a chiral molecule. nih.govmdpi.com This can lead to one enantiomer of a drug being therapeutically active while the other is inactive or even toxic. nih.govslideshare.net Consequently, there is a significant drive to produce single-enantiomer drugs to improve efficacy and safety. nih.govmdpi.com

Overview of N-Protected Amino Alcohols in Stereoselective Transformations

To control the reactivity of the amino group during synthesis, it is often necessary to protect it with a temporary blocking group. N-protected amino alcohols are widely used in stereoselective transformations to achieve high levels of asymmetric induction. acs.orgnumberanalytics.com The choice of protecting group is crucial and depends on the specific reaction conditions.

The tert-butyloxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines in organic synthesis. wikipedia.orgtotal-synthesis.comfiveable.me Its popularity is due to its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its ease of removal under mild acidic conditions. total-synthesis.comfiveable.mechemistrysteps.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgjk-sci.com Deprotection is often achieved using acids like trifluoroacetic acid (TFA). chemistrysteps.comjk-sci.com

The stability of the Boc group allows for selective transformations at other parts of the molecule without affecting the protected amine. fiveable.me This orthogonality to other protecting groups is a key advantage in multi-step syntheses, such as in peptide synthesis. total-synthesis.com

The specific stereochemistry of a chiral auxiliary, such as the (S)-configuration, dictates the stereochemical outcome of a reaction. wikipedia.orgchemistrysteps.com In asymmetric synthesis, a chiral auxiliary is temporarily attached to a substrate to guide the formation of a new stereocenter. numberanalytics.comwikipedia.org The (S)-configuration of a chiral building block like (S)-Boc-3-Amino-3-phenylpropan-1-ol can be exploited to synthesize a specific enantiomer of a target molecule. This control over the absolute stereochemistry is essential for producing biologically active compounds with the desired therapeutic effects. numberanalytics.com

Physicochemical Properties of this compound

This compound is a white to light yellow solid at room temperature. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 718611-17-7 |

| Molecular Formula | C₁₄H₂₁NO₃ |

| Molecular Weight | 251.32 g/mol |

| Appearance | White to light yellow powder |

| Purity | >93.0% |

| Optical Rotation | -21.0 to -25.0 deg (c=1, CHCl₃) |

Table 1: Physicochemical Properties of this compound. Data sourced from scbt.comtcichemicals.comsigmaaldrich.comnih.gov.

Synthesis and Spectroscopic Analysis

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the protection of the amino group of (S)-3-amino-3-phenylpropan-1-ol with di-tert-butyl dicarbonate. The successful synthesis and purity of the compound are confirmed through various spectroscopic techniques.

Common Synthetic Routes

The preparation of this compound typically starts from the commercially available (S)-3-amino-3-phenylpropan-1-ol. tcichemicals.com The protection of the primary amine is a standard procedure in organic synthesis. The reaction involves treating the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), in a suitable solvent like tetrahydrofuran (B95107) (THF) or a biphasic system of chloroform (B151607) and aqueous sodium bicarbonate. wikipedia.orgjk-sci.com The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride (B1165640). total-synthesis.com

Spectroscopic Data (FT-IR, NMR)

The structure of this compound is confirmed by spectroscopic methods.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands. The presence of the N-H bond in the carbamate (B1207046) would appear as a stretching vibration. The C=O stretch of the Boc group would be prominent, and the O-H stretch of the alcohol group would also be observable. researchgate.net

NMR (Nuclear Magnetic Resonance) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide detailed information about the structure. The protons of the phenyl group would appear in the aromatic region. The protons of the tert-butyl group of the Boc protecting group would give a characteristic singlet. The protons of the propyl chain and the hydroxyl and amine protons would also have distinct chemical shifts and coupling patterns.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the Boc group, the carbons of the phenyl ring, the carbons of the propyl chain, and the carbons of the tert-butyl group.

Applications in Asymmetric Synthesis

This compound is a valuable chiral building block for the synthesis of more complex chiral molecules. bldpharm.com Its bifunctional nature and defined stereochemistry make it a useful precursor in various asymmetric transformations.

Role as a Chiral Building Block

As a chiral building block, this compound provides a pre-existing stereocenter that can be incorporated into a larger molecule. This is a common strategy in the synthesis of pharmaceuticals and natural products to ensure the final product has the correct stereochemistry. The compound can be used in the synthesis of peptidomimetics and other biologically active molecules. researchgate.net

Use in the Synthesis of Chiral Ligands and Auxiliaries

Chiral amino alcohols are frequently used as precursors for the synthesis of chiral ligands for asymmetric catalysis and as chiral auxiliaries. acs.org The this compound can be modified to create new chiral ligands that can coordinate with metal catalysts to induce enantioselectivity in a variety of reactions. Chiral auxiliaries derived from this compound can be temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.org

Application in the Synthesis of Biologically Active Molecules

The structural motif of 3-amino-3-phenylpropan-1-ol is found in various biologically active compounds. Therefore, this compound serves as a key intermediate in their synthesis. For instance, derivatives of this compound can be used to synthesize 1,3-oxazine structures, which are known to possess a wide range of pharmacological activities, including anticonvulsant, anti-tumor, and anti-bacterial properties. nih.govbohrium.comijrpr.comresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEMODSNLZWKBF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428285 | |

| Record name | tert-Butyl [(1S)-3-hydroxy-1-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718611-17-7 | |

| Record name | tert-Butyl [(1S)-3-hydroxy-1-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S Boc 3 Amino 3 Phenylpropan 1 Ol

De Novo Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure (S)-Boc-3-Amino-3-phenylpropan-1-ol from achiral or prochiral starting materials necessitates the use of asymmetric synthesis techniques. These methods can be broadly categorized into two main approaches: the enantioselective reduction of a prochiral precursor and the stereoselective formation of carbon-carbon or carbon-nitrogen bonds to construct the chiral center.

Enantioselective Reductions of Precursor Ketones or Aldehydes

A common and effective strategy for the synthesis of this compound involves the enantioselective reduction of the corresponding β-amino ketone, tert-butyl (3-oxo-1-phenylpropyl)carbamate. This approach is advantageous as the precursor ketone can be readily synthesized, and a wide array of catalytic systems are available for the stereoselective reduction of the carbonyl group.

Chiral organometallic catalysts are powerful tools for the enantioselective reduction of ketones. Transition metals such as ruthenium, rhodium, and iridium, when complexed with chiral ligands, can efficiently catalyze the hydrogenation or transfer hydrogenation of β-amino ketones to the corresponding β-amino alcohols with high enantioselectivity. The choice of metal, ligand, and reaction conditions is crucial for achieving the desired stereochemical outcome. For instance, ruthenium catalysts bearing chiral diamine ligands have been shown to be effective in the asymmetric transfer hydrogenation of aromatic ketones. capes.gov.br

| Catalyst/Ligand | Reductant | Substrate | Solvent | Temp. (°C) | Yield (%) | ee (%) |

| RuCl₂[(S,S)-TsDPEN] | HCOOH/NEt₃ | Aryl Ketones | Various | 28-60 | 78-99 | 95->99 |

| (S)-Proline derived oxazaborolidine | BH₃·SMe₂ | Acetophenone | THF | -78 | 97 | 97 |

This table presents representative data for the asymmetric reduction of ketones, a key step in the synthesis of chiral amino alcohols.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity. uestc.edu.cnnih.gov The use of whole cells or isolated enzymes can provide access to this compound in high enantiomeric purity under mild reaction conditions. Often, a co-factor regeneration system, such as using glucose and glucose dehydrogenase, is employed to ensure the catalytic efficiency of the KRED. uestc.edu.cn

| Biocatalyst (Source) | Co-factor System | Substrate Concentration | Reaction Time (h) | Conversion (%) | ee (%) |

| Candida glabrata KRED | NADP⁺/Glucose/GDH | 50 g/L | 12 | >99 | >99.5 |

| Sporidiobolus salmonicolor KRED | NADPH | N/A | N/A | N/A | >99 |

This table illustrates the effectiveness of ketoreductases in the asymmetric synthesis of chiral alcohols, a method applicable to the production of this compound.

The formation of the chiral center can also be achieved through stereoselective alkylation reactions. This typically involves the reaction of a chiral enolate or its equivalent with an electrophile. For the synthesis of this compound, this could involve the alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable electrophile. The stereochemical outcome is controlled by the chiral auxiliary attached to the nucleophile. nih.gov

| Chiral Auxiliary | Enolate Source | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio |

| (S,S)-(+)-Pseudoephedrine | Acetamide | Various Imines | LiCl, LDA | THF | 65-85 | >98:2 |

This table provides examples of stereoselective alkylation reactions using chiral auxiliaries, a foundational method for constructing chiral centers.

Catalytic Asymmetric Reduction Methods

Asymmetric Mannich Reactions and Derivatives

The asymmetric Mannich reaction is a powerful C-C bond-forming reaction that can be used to synthesize chiral β-amino carbonyl compounds, which are direct precursors to β-amino alcohols. nih.gov This reaction involves the addition of a nucleophile, such as an enolate or enamine, to an imine. The use of chiral catalysts, such as proline or bifunctional thiourea (B124793) catalysts derived from cinchona alkaloids, can control the stereochemistry of the newly formed C-C and C-N bonds. researchgate.net The resulting β-amino ketone can then be reduced to the desired this compound.

| Catalyst | Nucleophile | Imine | Solvent | Temp. (°C) | Yield (%) | ee (%) |

| (S)-Proline (20 mol%) | Acetone | N-PMP-protected benzaldehyde (B42025) imine | DMSO | rt | 92 | 96 (anti) |

| Cinchona-thiourea (10 mol%) | Diethyl malonate | N-Boc-benzaldimine | Toluene (B28343) | -20 | 95 | 98 |

This table summarizes results from asymmetric Mannich reactions, a key strategy for synthesizing chiral β-amino compounds.

Ring-Opening Reactions of Chiral Heterocycles

The ring-opening of strained chiral heterocycles, such as aziridines and azetidines, with appropriate nucleophiles is a well-established and powerful strategy for the stereospecific synthesis of amino alcohols.

The regioselective ring-opening of chiral 2-aryl-N-tosylazetidines with alcohols, mediated by a Lewis acid, can produce various 1,3-amino ethers in excellent yields. organic-chemistry.org Similarly, enantiopure azetidinium salts react with nucleophiles like azide, benzylamine, or alkoxides, with the regioselectivity of the ring-opening process being a key consideration. organic-chemistry.org These amino ethers or azido (B1232118) alcohols can then be converted to the desired 1,3-amino alcohol.

Multi-Component Reactions for β-Amino Alcohol Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of β-amino alcohol scaffolds.

One such example is a transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water, promoted by trifluoroacetic acid (TFA), which yields N-aryl β-amino alcohol derivatives. nih.gov While this specific reaction yields N-aryl derivatives, the underlying principle of combining multiple components to rapidly build complexity is applicable to the synthesis of various amino alcohols. Another notable MCR involves the Petasis reaction, where organoboronic acids, amines, and α-hydroxy aldehydes react to form anti-β-amino alcohols in a highly stereocontrolled, one-step process. acs.org

Derivatization from Pre-existing Chiral Pools or Analogues

An alternative to de novo synthesis is the utilization of readily available chiral molecules, known as the chiral pool, as starting materials. For the synthesis of this compound, L-phenylalanine is an ideal precursor due to its structural similarity and correct stereochemistry at the carbon atom bearing the amino group.

Transformation from L-Phenylalanine or Related Amino Acids

The transformation of L-phenylalanine into this compound requires protection of the amino group and reduction of the carboxylic acid moiety.

The first step typically involves the protection of the amino group of L-phenylalanine with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form N-Boc-L-phenylalanine. orgsyn.orgnih.gov This reaction is usually carried out under mild basic conditions. orgsyn.org

The selective reduction of the carboxylic acid group in N-Boc-L-phenylalanine to a primary alcohol is the key transformation in this approach. Several methods are available for this reduction:

Borane Reagents: Borane-tetrahydrofuran complex (B-THF) or borane-dimethyl sulfide (B99878) complex (BMS) are commonly used for the reduction of carboxylic acids in the presence of other functional groups like the Boc-protecting group.

Sodium Borohydride (B1222165) with Activators: Sodium borohydride (NaBH₄) alone is generally not reactive enough to reduce carboxylic acids. However, its reactivity can be enhanced by using it in combination with activating agents. One such system is NaBH₄/I₂, which has been used to reduce various amino acids with high yields (80-98%). jocpr.com Another approach involves the in-situ formation of a mixed anhydride (B1165640) from the carboxylic acid, which is then reduced by NaBH₄. researchgate.net A patent describes a process where N-formyl-L-phenylalanine is reduced using solid sodium borohydride and iodine in THF. google.com

Lithium Aluminum Hydride: While a powerful reducing agent capable of reducing carboxylic acids, lithium aluminum hydride (LiAlH₄) is highly reactive and may not be compatible with all protecting groups. jocpr.com Its use often requires careful control of reaction conditions.

Two-Step Esterification-Reduction: A common and reliable method involves first converting the carboxylic acid to an ester, typically a methyl or ethyl ester, followed by reduction with a milder reducing agent like sodium borohydride or lithium borohydride. A patented process describes the esterification of N-protected amino acids in an alcohol solvent with acid catalysis, followed by reduction with an alkali metal borohydride without isolation of the ester intermediate. google.com

The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the carboxylic acid without affecting the Boc-protecting group or causing racemization of the chiral center.

| Starting Material | Key Reagents | Product | Reported Yield | Reference |

| L-Phenylalanine | 1. NaOH, Boc₂O, t-BuOH/H₂O; 2. Reduction | This compound | 78-87% (for Boc protection) | orgsyn.org |

| N-Formyl-L-phenylalanine | NaBH₄, I₂, THF | N-Formyl-(S)-3-amino-3-phenylpropan-1-ol | Not specified | google.com |

| N-Protected Amino Acids | 1. Alcohol, Acid; 2. NaBH₄ | N-Protected Amino Alcohols | Not specified | google.com |

| Various Amino Acids | NaBH₄, I₂ | Amino Alcohols | 80-98% | jocpr.com |

Table 1: Summary of Synthetic Transformations from L-Phenylalanine

N-Protection Strategies: Boc Installation

The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of (S)-3-amino-3-phenylpropan-1-ol is a fundamental step in many synthetic routes. This reaction is typically achieved by treating the amino alcohol with di-tert-butyl dicarbonate (Boc₂O). The process involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate (B1207046).

To facilitate the reaction and neutralize the acidic byproduct, a base is commonly employed. The choice of base and solvent can influence reaction efficiency and yield. Common conditions involve the use of a non-nucleophilic base like triethylamine (B128534) (TEA) or an inorganic base such as sodium bicarbonate in a suitable solvent. Dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are frequently used as solvents at temperatures ranging from 0 °C to room temperature. The reaction proceeds smoothly to afford this compound in high yield.

Modification of Chiral Phenylpropanol Derivatives

An alternative strategy for synthesizing this compound involves the chemical modification of readily available chiral phenylpropanol precursors. This approach leverages an existing stereocenter to construct the target molecule. For instance, a synthesis can commence from (R)-phenylethylene glycol. google.com This diol can undergo selective monotosylation of the primary alcohol, followed by nucleophilic displacement with a cyanide source, such as sodium cyanide, to introduce the carbon atom that will become the C1 of the propanol (B110389) backbone. google.com Subsequent reduction of the nitrile group to a primary amine, followed by reduction of the remaining hydroxyl group and N-protection with a Boc group, would yield the desired product.

Another documented method involves starting with (S)-1-phthalimido-1-phenyl-propanol. This intermediate can be treated with hydrazine (B178648) (N₂H₄) in ethanol (B145695) to remove the phthalimide (B116566) protecting group, yielding (S)-3-amino-1-phenyl-propanol. google.com This chiral amino alcohol can then undergo N-protection with di-tert-butyl dicarbonate as described previously to furnish the final this compound.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution has emerged as a powerful and sustainable method for obtaining enantiomerically pure compounds. This technique utilizes the inherent stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two. jocpr.com For the synthesis of this compound, enzymatic kinetic resolution can be applied to a racemic precursor, often the corresponding amino alcohol or its N-acylated derivative. nih.gov

Lipase-Catalyzed Kinetic Resolution

Lipases are a widely used class of enzymes for kinetic resolutions due to their broad substrate tolerance, high stability in organic solvents, and excellent enantioselectivity. jocpr.comacs.org The most common application is the kinetic resolution of racemic alcohols through enantioselective acylation. In a typical procedure, a racemic mixture of N-Boc-3-amino-3-phenylpropan-1-ol is subjected to acylation in the presence of a lipase (B570770) and an acyl donor.

The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer) to form an ester, leaving the other enantiomer (the desired (S)-alcohol) unreacted. The separation of the unreacted (S)-alcohol from the (R)-ester can then be achieved by standard chromatographic methods. Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and Pseudomonas cepacia lipase (PSL) are among the most effective biocatalysts for this type of transformation. mdpi.comnih.gov The choice of acyl donor, such as vinyl acetate (B1210297) or ethyl acetate, and the solvent system are critical for achieving high conversion and enantiomeric excess (ee). researchgate.net

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Phenylpropanol Derivatives

| Racemic Substrate | Lipase | Acyl Donor | Solvent | Product | ee (%) | Conversion (%) |

|---|---|---|---|---|---|---|

| (R,S)-1-phenyl-1-propanol | Novozym 435 | Lauric Acid | Toluene | (S)-1-phenyl-1-propanol | 95 | ~50 |

| Racemic Alcohol 4 | Lipase PS (Amano) | - (Hydrolysis) | Water/MTBE | (S)-Alcohol 4 | 92 (96:4 e.r.) | 30 |

| (±)-1-Phenyl-2-propyn-1-ol | Lipase | Vinyl Acetate | Acetonitrile | (S)-alcohol | 93.25 | 48.78 |

Data adapted from studies on analogous substrates to illustrate typical results. mdpi.comnih.govnih.gov

Substrate Engineering and Reaction Optimization

The efficiency and selectivity of lipase-catalyzed kinetic resolutions can be significantly enhanced through substrate engineering and reaction optimization. Substrate engineering involves modifying the structure of the molecule being resolved to improve its interaction with the enzyme's active site. For amino alcohols, altering the N-protecting group can have a substantial effect on the outcome of the resolution. acs.org For example, the size and nature of the protecting group can influence the binding affinity and orientation of the substrate within the enzyme, thereby affecting the reaction rate and enantioselectivity.

Reaction optimization involves systematically varying parameters such as temperature, solvent, acyl donor, and enzyme loading to find the ideal conditions. nih.gov Studies have shown that both conversion and enantioselectivity are often dependent on temperature. nih.govnih.gov The choice of organic solvent is also crucial; factors like solvent polarity (Log P) can impact enzyme activity and stability. nih.gov For instance, in the resolution of (R,S)-1-phenyl-1-propanol, toluene was found to be a superior solvent compared to others like hexane (B92381) or acetonitrile. nih.gov Furthermore, optimizing the molar ratio of the substrate to the acyl donor can maximize the reaction rate while preventing substrate or product inhibition. nih.govnih.gov

Table 2: Influence of Reaction Parameters on Kinetic Resolution

| Parameter | Effect on Resolution | Example | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and enantioselectivity (E value). | For 1-phenyl-1-propanol (B1198777), ee(S) increased from ~80% at 10°C to 95% at 50°C. | nih.gov |

| Solvent | Influences enzyme activity and stability; polarity (Log P) is a key factor. | Toluene (Log P = 2.5) provided the highest enantioselectivity for 1-phenyl-1-propanol resolution. | nih.gov |

| Acyl Donor | The structure of the acyl donor can affect reaction rates. | Vinyl acetate is a common and effective irreversible acyl donor. | researchgate.net |

| Substrate:Biocatalyst Ratio | Can determine the final enantiopurity and product titer. | A ratio of 3.4 g substrate/g cell-dry-weight was optimal for producing (S)-phenylpropanol. | researchgate.net |

Advanced Reaction Mechanisms and Stereochemical Control

Mechanistic Investigations of Asymmetric Transformations Involving the Chiral Center

The primary methods for synthesizing 1,3-amino alcohols like (S)-Boc-3-Amino-3-phenylpropan-1-ol involve the stereoselective reduction of the corresponding β-amino ketones. Mechanistic investigations have revealed that the stereochemical outcome of these reductions is highly dependent on the reaction conditions and the nature of the protecting group on the nitrogen atom.

One extensively studied mechanism involves the use of samarium(II) iodide (SmI2) for the reduction of β-amino ketones. nih.gov When an N-acyl protected β-amino ketone is reduced, a proposed mechanism involves the formation of a chelated intermediate. The reaction is believed to proceed through an initial coordination of the samarium ion to the oxygen of the amide. This is followed by a single-electron transfer to the carbonyl group, creating a radical intermediate. A second equivalent of SmI2 then donates another electron, leading to a samarium carbanion. The stereochemistry is determined in the final protonation step of this carbanion, which leads to the syn amino alcohol. nih.gov

In contrast, the reduction of N-aryl β-amino ketones with SmI2 often yields the anti product. This divergence in selectivity suggests a different mechanistic pathway is at play, where chelation control is not the dominant factor. Instead, the stereochemical outcome is likely governed by non-chelation models, where steric and electronic factors of the substrates and reagents dictate the direction of hydride attack.

Elucidation of Diastereoselective and Enantioselective Pathways

The synthesis of this compound requires control over both diastereoselectivity and enantioselectivity. The relative orientation of the amino and hydroxyl groups (syn or anti) is determined by the diastereoselectivity of the reduction of the β-amino ketone precursor, while the absolute configuration at the two chiral centers is governed by enantioselective control.

Diastereoselective pathways are often controlled by the choice of reducing agent and the protecting group on the nitrogen. For instance, the reduction of N-sulfinyl β-amino ketones has been shown to provide access to both syn and anti 1,3-amino alcohols with high selectivity. nih.gov The use of lithium triethylborohydride (LiEt3BH) typically leads to the anti diastereomer, whereas lithium tri-tert-butoxyaluminum hydride (Li(t-BuO)3AlH) favors the formation of the syn diastereomer. nih.gov This highlights how the steric bulk and electronic properties of the reducing agent can influence the transition state geometry and, consequently, the diastereomeric outcome.

Enantioselective pathways are established through the use of chiral reagents or catalysts. For the reduction of ketones with a π-system, such as the precursor to this compound, reagents like BINAL-H have demonstrated high enantioselectivity. uwindsor.ca The stereochemical outcome is dictated by the transition state, which is often a chair-like structure. In this transition state, the π-system of the ketone tends to occupy an equatorial position to avoid repulsive n-π interactions with the lone pair of an oxygen atom in the BINAL-H reagent. uwindsor.ca This predictable stereochemical preference allows for the synthesis of a specific enantiomer, such as the (S)-alcohol from the (S)-BINAL-H reagent. uwindsor.ca

Role of Chiral Auxiliaries and Catalysts in Inducing Stereoselectivity

Chiral auxiliaries and catalysts are fundamental to achieving high stereoselectivity in the synthesis of this compound. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing 1,3-amino alcohols, chiral amino alcohols can themselves serve as chiral auxiliaries. rsc.org For example, chiral α,α-diphenyl β-amino alcohols have been used to prepare reagents for the asymmetric reduction of various ketones, achieving high enantiomeric excess. rsc.org

Catalytic methods offer a more atom-economical approach. Asymmetric hydrogenation and transfer hydrogenation using chiral catalysts are powerful techniques for the enantioselective reduction of ketones. Catalysts based on ruthenium, rhodium, and iridium, combined with chiral ligands, have been developed for this purpose. For instance, Ru-BINAP-diamine complexes are effective hydrogenation catalysts that can produce chiral alcohols with high enantioselectivity. uwindsor.ca The catalyst creates a chiral environment around the substrate, forcing the reaction to proceed through a lower energy transition state that leads to the desired enantiomer.

The selection of the catalyst and reaction conditions is crucial. For example, in the asymmetric reduction of ketones with borane, oxazaborolidine catalysts, often referred to as CBS reagents, have been widely used and show excellent enantioselectivity. uwindsor.ca

Computational Studies on Transition States and Reaction Energetics

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for understanding the mechanisms and origins of stereoselectivity in asymmetric reactions. While experimental trapping of transition states is exceedingly difficult due to their transient nature, computational methods allow for the modeling of these fleeting structures and the calculation of their relative energies. rsc.org

For the asymmetric reduction of ketones, computational studies can elucidate the geometry of the transition states leading to the different stereoisomers. By comparing the activation energies of these transition states, the preferred reaction pathway and the expected stereochemical outcome can be predicted. These calculations can account for factors such as steric hindrance, electronic effects, and non-covalent interactions that stabilize or destabilize different transition state geometries.

For example, in the BINAL-H reduction of ketones, computational models can quantify the energetic penalty of the n-π repulsion that disfavors the transition state where the π-system of the ketone is in an axial position. uwindsor.ca These studies can also model the interaction between the substrate and a chiral catalyst, providing insights into how the catalyst enforces a specific stereochemical outcome. By understanding the reaction energetics, chemists can rationally design more efficient and selective catalysts and reaction conditions for the synthesis of complex chiral molecules like this compound.

Applications in Complex Molecule Synthesis

Use as a Chiral Intermediate or Building Block

(S)-Boc-3-Amino-3-phenylpropan-1-ol is classified as a chiral building block. bldpharm.comtcichemicals.com Such compounds are enantiomerically pure molecules used as starting materials in the synthesis of more complex structures. By incorporating this pre-made chiral center, chemists can avoid the often challenging and costly steps of creating stereocenters from scratch or separating a mixture of enantiomers later in a synthesis. The compound's utility stems from its bifunctional nature: the hydroxyl group can be oxidized or converted into a leaving group, while the Boc-protected amine can be deprotected to participate in amide bond formation or other nucleophilic additions.

Role in the Synthesis of Biologically Active Compounds

The 1,3-amino alcohol motif is a key structural feature in numerous biologically active compounds and natural products. researchgate.net this compound provides a reliable route to this important pharmacophore.

The enantiomerically pure phenylpropanolamine backbone is a core component of several pharmaceutical drugs. The (S)-Boc protected version of 3-amino-3-phenylpropan-1-ol serves as a stable, readily available precursor to these key intermediates.

The synthesis of certain selective serotonin (B10506) reuptake inhibitors (SSRIs) and norepinephrine (B1679862) reuptake inhibitors relies on chiral 3-amino-1-phenylpropanol intermediates.

For instance, the synthesis of (R)-fluoxetine has been shown to utilize the (R)-enantiomer of 3-amino-1-phenyl-propanol. google.com The (S)-enantiomer of this core structure is equally valuable for accessing other derivatives. The synthesis begins with the chiral amino alcohol, which is then typically N-methylated and subsequently undergoes an etherification reaction. google.com this compound is an ideal precursor, as the Boc group can be removed to free the amine for the required N-methylation step.

Similarly, (R)-N-methyl-3-hydroxy-3-phenylpropylamine is a key intermediate in the preparation of Atomoxetine, a drug used for treating attention-deficit hyperactivity disorder (ADHD). nih.gov While the commercially relevant enantiomer is (R), the synthesis demonstrates the importance of the chiral 3-amino-3-phenylpropan-1-ol scaffold that is provided by compounds like this compound.

Table 1: Antidepressant Intermediates Derivable from Chiral 3-Amino-3-phenylpropan-1-ol

| Precursor Building Block | Key Intermediate | Target Drug (Example) |

| (S)-3-Amino-3-phenylpropan-1-ol | (S)-N-Methyl-3-hydroxy-3-phenylpropylamine | (S)-Fluoxetine |

| (R)-3-Amino-3-phenylpropan-1-ol | (R)-N-Methyl-3-hydroxy-3-phenylpropylamine | Atomoxetine |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones to improve properties like stability and bioavailability. β-amino acids are crucial components in the design of these mimics. This compound is a derivative of β-phenylalanine and can be used to synthesize peptidomimetic structures. Research has shown that 3-amino-3-phenylpropionamide derivatives can be synthesized to act as small molecule mimics of the cyclic octapeptide octreotide, with these derivatives showing high affinity for the mu opioid receptor. nih.gov This demonstrates the role of the 3-amino-3-phenylpropane core in creating compounds that can imitate the biological activity of complex peptides.

The chiral 1,3-amino alcohol structure is a recurring motif in a variety of natural products. researchgate.net As a readily available chiral building block containing this framework, this compound represents a valuable starting point for the total synthesis of such molecules. Its defined stereochemistry and orthogonal protecting groups allow for its incorporation into complex synthetic pathways, reducing the need for de novo construction of this common structural element.

Precursor to Pharmaceutical Agents

Development of New Chiral Reagents and Ligands

The development of new chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Chiral amino alcohols are frequently used as precursors for these ligands. A well-established method for preparing chiral β-aminophosphine ligands involves the derivatization of chiral amino alcohols. rsc.org This process often includes converting the alcohol to a good leaving group (like a tosylate or mesylate) followed by nucleophilic substitution with a phosphide. The resulting aminophosphine (B1255530) can act as a powerful ligand in metal-catalyzed reactions. rsc.org The amino group of this compound (after deprotection) can also coordinate to metals or be functionalized to create bidentate ligands, which are highly effective in inducing enantioselectivity in a wide range of chemical transformations.

Analytical Methodologies for Stereochemical Analysis

Advanced Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic methods are powerful tools for separating enantiomers, allowing for the accurate quantification of enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantiomeric purity determination of (S)-Boc-3-Amino-3-phenylpropan-1-ol. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209), are commonly employed for the separation of a wide range of chiral compounds, including amino alcohol derivatives.

For the analysis of this compound, a typical approach involves the use of a normal-phase HPLC system. The enantiomeric separation is often achieved on columns like Chiralcel OD-H or Chiralpak AD-H, which are packed with cellulose and amylose derivatives, respectively. The mobile phase usually consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The differential interaction between the enantiomers and the chiral stationary phase results in distinct retention times, allowing for the quantification of each enantiomer and thus the determination of the enantiomeric purity.

Table 1: Exemplary Chiral HPLC Parameters for Enantiomeric Purity Determination of Boc-3-Amino-3-phenylpropan-1-ol Enantiomers

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Chiralcel OD-H | Chiralpak AD-H |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Hexane:Ethanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 220 nm |

| Retention Time (S)-enantiomer | ~12 min | ~15 min |

| Retention Time (R)-enantiomer | ~15 min | ~18 min |

Note: The retention times are approximate and can vary based on the specific instrument, column condition, and exact mobile phase composition.

Gas Chromatography (GC) with chiral stationary phases is another effective technique for the separation of volatile chiral compounds. For the analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability. A common derivatization strategy involves the acylation of the hydroxyl and amino groups.

Once derivatized, the sample is introduced into the GC system equipped with a chiral capillary column. These columns are coated with a chiral stationary phase, such as cyclodextrin (B1172386) derivatives (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin). The enantiomers of the derivatized analyte exhibit different interactions with the chiral stationary phase, leading to their separation. The separated enantiomers are then detected by a flame ionization detector (FID) or a mass spectrometer (MS). The peak areas of the two enantiomers are used to calculate the enantiomeric excess.

Spectroscopic Methods for Stereochemical Assignment and Enantiopurity Assessment

Spectroscopic techniques provide valuable information about the three-dimensional structure of molecules and can be used to assign the absolute configuration and assess enantiomeric purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. To determine enantiomeric purity using NMR, a chiral derivatizing agent (CDA) is often employed. The CDA reacts with the enantiomers of the analyte to form diastereomers. These diastereomers have different physical properties and, crucially, exhibit distinct NMR spectra.

For this compound, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride is a commonly used CDA. The reaction of the hydroxyl group of the amino alcohol with the (R)- and (S)-enantiomers of Mosher's acid chloride yields diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these diastereomers will show separate signals for corresponding protons or fluorine atoms. The integration of these signals allows for the quantification of the enantiomeric ratio. For instance, the protons adjacent to the newly formed ester linkage often exhibit the most significant chemical shift difference (Δδ).

Table 2: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Esters of Boc-3-Amino-3-phenylpropan-1-ol with a Chiral Derivatizing Agent

| Proton | Diastereomer 1 (from (S)-amino alcohol) | Diastereomer 2 (from (R)-amino alcohol) | Chemical Shift Difference (Δδ in ppm) |

| -CH(Ph)- | ~4.85 ppm | ~4.95 ppm | ~0.10 |

| -CH₂-O-Ester | ~4.20 ppm | ~4.28 ppm | ~0.08 |

Note: These are hypothetical values to illustrate the principle. Actual chemical shifts depend on the specific CDA used and the NMR solvent.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine its absolute configuration.

The CD spectrum of this compound would be compared to the spectrum of a known standard or to theoretical spectra calculated using quantum chemical methods. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores within the molecule. For this compound, the phenyl group acts as the primary chromophore. The observed CD spectrum provides a unique fingerprint for the (S)-enantiomer, which is opposite to that of the (R)-enantiomer (mirror image spectra). This non-destructive technique is particularly valuable for confirming the absolute configuration of the final product.

Mass Spectrometry for Structural Elucidation and Purity

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to generate ions of the molecule.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. For this compound (C₁₄H₂₁NO₃), the expected exact mass would be calculated and compared to the measured mass. Fragmentation analysis (MS/MS) can further confirm the structure. The fragmentation pattern would be expected to show losses of the Boc group (100 amu) and other characteristic fragments corresponding to the structure of the amino alcohol. While standard MS is not inherently a chiral technique, it can be coupled with chiral separation methods like chiral HPLC-MS or by forming diastereomeric complexes that can be distinguished by their mass-to-charge ratio or fragmentation patterns.

Derivatization and Functionalization of S Boc 3 Amino 3 Phenylpropan 1 Ol

Selective Functionalization of the Hydroxyl Group

The primary hydroxyl group in (S)-Boc-3-Amino-3-phenylpropan-1-ol is a prime site for various functionalization reactions, including esterification and etherification. These transformations are fundamental for introducing a range of substituents and for building more complex molecular frameworks.

Esterification: The hydroxyl group can be readily acylated to form esters. A general method for the acetylation of a similar alcohol, 3-phenylpropan-1-ol, involves the use of triphenylphosphine (B44618) diacetate (Ph₃P(OAc)₂) chemicalbook.com. This suggests that this compound can be similarly acetylated. In a typical procedure, the alcohol is treated with the acetylating agent, and the reaction progress is monitored by thin-layer chromatography (TLC) chemicalbook.com. After completion, the product can be purified by column chromatography chemicalbook.com. Another approach involves the use of isonicotinic acid with N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) to form an active ester, which then reacts with the hydroxyl group of a Boc-protected amino alcohol rsc.org.

Etherification: The synthesis of ethers from this compound can be achieved through various methods. For instance, the alkylation of the hydroxyl group can be performed under phase transfer catalysis (PTC) conditions. A patent describes the O-methylation of a related N-Boc protected D-serine derivative using dimethyl sulfate (B86663) as the alkylating agent in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide and a base such as potassium hydroxide (B78521) google.com. This method could be adapted for the O-alkylation of this compound.

Mitsunobu Reaction: The Mitsunobu reaction offers a powerful and stereospecific method for the conversion of primary and secondary alcohols into a variety of other functional groups, including esters and ethers, with inversion of configuration organic-chemistry.orgnih.gov. This reaction typically involves the use of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) organic-chemistry.orgnih.gov. For this compound, a Mitsunobu reaction with a suitable acidic nucleophile would lead to the corresponding substituted product with inversion of stereochemistry at the hydroxyl-bearing carbon, if it were a chiral center. However, as the hydroxyl group is on a primary, achiral carbon, the reaction proceeds without affecting the existing stereocenter. This reaction is particularly useful for introducing functionalities that are difficult to incorporate via standard Sₙ2 reactions nih.gov. The choice of nucleophile is critical and should be acidic enough to protonate the azodicarboxylate intermediate organic-chemistry.org.

Table 1: Examples of Selective Functionalization of the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| Esterification (Acetylation) | Ph₃P(OAc)₂, Eluent: n-hexane/EtOAc | (S)-3-(Boc-amino)-3-phenylpropyl acetate (B1210297) | Introduction of an acetyl protecting group or modification of biological activity. | chemicalbook.com |

| Esterification (Isonicotinate formation) | Isonicotinic acid, NHS, EDC.HCl, Triethylamine (B128534), DCM | (S)-3-(Boc-amino)-3-phenylpropyl isonicotinate | Synthesis of derivatives for biological screening or as ligands. | rsc.org |

| Etherification (O-methylation) | Dimethyl sulfate, (n-Bu)₄N⁺Br⁻, KOH, Ethyl acetate | (S)-tert-butyl (3-methoxy-1-phenylpropyl)carbamate | Modification of solubility and metabolic stability. | google.com |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Acidic Nucleophile (e.g., R-COOH) | Corresponding ester with potential for clean inversion if the alcohol were secondary. | Stereospecific introduction of various functional groups. | organic-chemistry.orgnih.gov |

Transformations Involving the Boc-Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. This allows for the selective deprotection of the amine and subsequent functionalization.

Deprotection and N-Acylation: The Boc group can be efficiently removed using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent, to yield the free amine rsc.org. This deprotected primary amine can then undergo a variety of transformations. A common subsequent reaction is N-acylation to form amides. For instance, after Boc deprotection, the resulting amino group can be coupled with a carboxylic acid using standard peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt) to yield the corresponding amide derivative nih.govresearchgate.net. This sequence is fundamental in peptide synthesis and for the creation of libraries of amide-containing compounds for biological screening nih.govnih.gov.

Deprotection and N-Sulfonylation: Following the removal of the Boc group, the primary amine can be reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a sulfonamide. This transformation is useful for introducing a stable and often crystalline moiety, which can influence the biological activity and physicochemical properties of the molecule.

Deprotection and Reductive Amination: A one-pot deprotection and reductive amination protocol can be employed to introduce alkyl groups at the nitrogen atom. This typically involves the acidic removal of the Boc group to form an ammonium (B1175870) salt, followed by condensation with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ, often with a mild reducing agent like sodium triacetoxyborohydride, to yield the N-alkylated amine.

Table 2: Examples of Transformations Involving the Boc-Protected Amine Moiety

| Transformation | Reagents and Conditions | Intermediate/Product | Synthetic Utility | Reference |

|---|---|---|---|---|

| Boc Deprotection | TFA/DCM or HCl/Organic Solvent | (S)-3-Amino-3-phenylpropan-1-ol | Unmasking the amine for further functionalization. | rsc.org |

| N-Acylation (Peptide Coupling) | 1. Boc Deprotection 2. R-COOH, EDCI, HOBt, DIPEA | (S)-N-(3-hydroxy-1-phenylpropyl)amide | Synthesis of peptides and other amide-containing molecules. | nih.govresearchgate.netnih.gov |

| N-Sulfonylation | 1. Boc Deprotection 2. R-SO₂Cl, Base | (S)-N-(3-hydroxy-1-phenylpropyl)sulfonamide | Introduction of a sulfonamide group for property modulation. | - |

| Reductive Amination | 1. Boc Deprotection 2. Aldehyde/Ketone, NaBH(OAc)₃ | (S)-N-Alkyl-3-amino-3-phenylpropan-1-ol | Synthesis of secondary or tertiary amines. | - |

Reactions at the Phenyl Substituent

The phenyl ring of this compound is an additional site for functionalization, primarily through electrophilic aromatic substitution or metallation-based strategies. The Boc-protected aminoalkyl group generally acts as an ortho-, para-directing group, although its steric bulk can influence the regioselectivity of the substitution.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can potentially be performed on the phenyl ring. However, the reaction conditions must be carefully chosen to be compatible with the Boc protecting group and the primary alcohol. For instance, a Friedel-Crafts acylation would likely require a Lewis acid catalyst, which could also promote the removal of the Boc group. An enantioselective aza-Friedel–Crafts reaction has been reported for isatin-derived N-Boc ketimines, indicating the compatibility of the Boc group under certain Friedel-Crafts conditions rsc.org.

Directed Ortho-Metallation: A more controlled method for functionalizing the phenyl ring is through directed ortho-metallation. This involves the deprotonation of one of the ortho positions of the phenyl ring using a strong base, such as n-butyllithium, often in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents. The amide group in a related compound, (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide, has been shown to direct lithiation to the ortho position of the phenylpropyl group, although in that specific case, the quinoline (B57606) ring was more reactive nih.gov. This strategy, if successful on this compound, would provide a powerful tool for regioselective functionalization.

Table 3: Potential Reactions at the Phenyl Substituent

| Reaction Type | Potential Reagents and Conditions | Potential Product | Challenges and Considerations | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (mild conditions) | (S)-tert-butyl (3-hydroxy-1-(nitro-phenyl)propyl)carbamate | Compatibility with the Boc group and alcohol; control of regioselectivity. | - |

| Halogenation | NBS/NCS with a catalyst | (S)-tert-butyl (1-(bromo/chloro-phenyl)-3-hydroxypropyl)carbamate | Regioselectivity and potential for over-halogenation. | - |

| Directed Ortho-Metallation | n-BuLi/TMEDA, then an electrophile (E+) | (S)-tert-butyl (1-(2-E-phenyl)-3-hydroxypropyl)carbamate | Competition with deprotonation at other sites; stability of the Boc group to strong bases. | nih.gov |

Synthesis of Chiral Scaffolds and Heterocycles

This compound is a key starting material for the synthesis of various chiral scaffolds and nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

Synthesis of Chiral Piperidines: The 1,3-amino alcohol motif present in this compound is a direct precursor to the piperidine (B6355638) ring system. Cyclization can be achieved through various methods. One common strategy involves the conversion of the primary alcohol to a good leaving group, such as a tosylate or mesylate, followed by intramolecular nucleophilic substitution by the deprotected amine. The synthesis of piperidine derivatives often involves a reductive amination cascade of ω-amino fatty acids, a strategy that can be adapted from precursors like (S)-3-amino-3-phenylpropanoic acid, which itself can be derived from the corresponding amino alcohol nih.govresearchgate.net.

Synthesis of Chiral Azetidines: The synthesis of the strained four-membered azetidine (B1206935) ring from 1,3-amino alcohols is also a known transformation. A modified Mitsunobu reaction has been reported for the cyclization of 1,3-aminopropanols to the corresponding azetidines rsc.org. This approach provides a direct route to these important heterocyclic scaffolds. More complex azetidin-3-ones can be synthesized via gold-catalyzed intermolecular oxidation of alkynes, starting from chiral N-propargylsulfonamides, which can be prepared from chiral amines nih.gov.

Synthesis of Chiral Oxazolidinones: The intramolecular cyclization of N-Boc protected amino alcohols can lead to the formation of oxazolidinone rings. For β-amino alcohols, this can be achieved by converting the alcohol to a mesylate, which then undergoes Sₙ2 cyclization with the Boc-protected nitrogen. The intramolecular cyclization of N-Boc aniline-tethered epoxides has also been shown to produce 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones, highlighting the utility of intramolecular cyclization strategies involving the Boc-protected amine rsc.org.

Table 4: Synthesis of Chiral Heterocycles from this compound and its Derivatives

| Target Heterocycle | Synthetic Strategy | Key Intermediates/Reagents | Significance | Reference |

|---|---|---|---|---|

| Piperidines | Intramolecular reductive amination or cyclization via leaving group displacement. | (S)-3-Amino-3-phenylpropanoic acid, TsCl/MsCl, then deprotection and cyclization. | Core structure in many pharmaceuticals and natural products. | nih.govresearchgate.netresearchgate.net |

| Azetidines | Modified Mitsunobu reaction of the 1,3-amino alcohol. | PPh₃, DEAD/DIAD. | Important building blocks in medicinal chemistry. | rsc.orgnih.gov |

| Oxazolidinones | Intramolecular cyclization of an activated alcohol derivative. | Mesyl chloride, base. | Privileged scaffolds in drug discovery. | rsc.org |

Future Perspectives and Emerging Research Directions

Novel Catalytic Systems for Enhanced Enantioselectivity

The asymmetric synthesis of 1,3-amino alcohols is a critical area of research, with a continuous drive to develop more efficient and highly enantioselective catalytic systems. nih.govrsc.org While various methods exist, the pursuit of novel catalysts that can provide high yields and exceptional enantiomeric excess (ee) remains a key focus. Recent advancements have explored the use of copper-catalyzed asymmetric synthesis for producing chiral γ-amino alcohols. researchgate.net For instance, the reaction of alkyne-functionalized oxetanes with amines under copper catalysis has shown promise in creating γ-amino alcohols with tertiary carbon stereocenters. researchgate.net

Furthermore, multicomponent reactions, such as the catalytic enantioselective three-component aminomethylation of aldehydes and propargyl ethers with anilines, have demonstrated the potential to generate optically active propargyl amino ethers with high enantioselectivity. uni-pannon.hu These approaches, often utilizing chiral catalysts like pseudoephedrine in the presence of a copper salt, can achieve both C-C and C-N bond formation in a single step. uni-pannon.hu The development of organocatalyzed one-pot syntheses also presents a promising avenue, affording highly functionalized and enantioenriched chiral molecules. rsc.org Future research will likely focus on designing and screening new chiral ligands and catalyst systems to further improve the enantioselectivity and expand the substrate scope for the synthesis of (S)-Boc-3-Amino-3-phenylpropan-1-ol and related structures.

Table 1: Examples of Catalytic Systems for Asymmetric Amino Alcohol Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

| Copper with Chiral Ligands | Asymmetric addition to oxetanes | Synthesis of γ-amino alcohols with tertiary stereocenters | researchgate.net |

| Pseudoephedrine/CuCl | Three-component aminomethylation | High enantioselectivity for propargyl amino ethers | uni-pannon.hu |

| Proline-based Organocatalysts | Sequential α-aminoxylation/amination | General method for syn/anti-1,3-amino alcohols | nih.gov |

| (R)-Diphenylprolinol trimethylsilyl (B98337) ether | One-pot synthesis | High yields and excellent enantio- and diastereoselectivity for dihydropyrroles | rsc.org |

Flow Chemistry Applications in Synthesis

Flow chemistry is increasingly being recognized as a powerful tool for the synthesis of pharmaceutical intermediates and products, offering advantages in terms of safety, scalability, and efficiency over traditional batch processes. acs.orgnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to improved yields and purities. acs.org While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, the principles have been successfully applied to the synthesis of related structures. For example, the continuous-flow synthesis of intermediates for drugs like rolipram (B1679513) has been achieved with high efficiency and stability over extended periods. acs.org

Future research will likely explore the adaptation of existing batch syntheses of this compound to continuous flow systems. This could involve the use of packed-bed reactors with immobilized catalysts or reagents, allowing for easier separation and catalyst recycling. Telescoped synthesis, where multiple reaction steps are performed in a continuous stream without isolating intermediates, could significantly streamline the production process. acs.org

Integration with Machine Learning and AI in Synthetic Route Design

Machine learning models can be trained to predict optimal reaction conditions, such as solvent, temperature, and catalyst, thereby reducing the need for extensive empirical optimization. youtube.com By integrating AI with automated synthesis platforms, it is becoming possible to create "intelligent laboratories" that can autonomously design, execute, and optimize chemical reactions. mdpi.com As these technologies continue to develop, they will undoubtedly play a significant role in accelerating the discovery of new and improved methods for synthesizing this compound.

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste, reducing energy consumption, and using less hazardous substances. beilstein-journals.orgjcchems.com For the synthesis of this compound, this translates to several potential areas of improvement. One key aspect is the use of greener solvents or even solvent-free reaction conditions. uestc.edu.cn For example, the selective protection of the amino group in 3-amino-1-propanol has been achieved using copper nanoparticles as a recyclable catalyst in a solvent-free system at room temperature. uestc.edu.cn

Exploration of New Biological Applications Beyond Current Scope

While this compound and its derivatives are known intermediates for certain bioactive compounds, there is significant potential for the discovery of new biological applications. nih.govgoogle.com The 1,3-amino alcohol motif is a common feature in many natural products and pharmaceuticals. researchgate.netresearchgate.net Researchers are actively exploring the synthesis of novel derivatives of 3-amino-3-phenylpropanamide (B15257655) as potential ligands for various receptors, such as the mu opioid receptor. nih.gov

The versatility of the amine and alcohol functional groups in this compound allows for its incorporation into a wide range of molecular scaffolds. This opens up possibilities for its use in the development of new drugs targeting a variety of diseases. For instance, derivatives could be investigated for their potential as enzyme inhibitors, modulators of ion channels, or as components of larger, more complex therapeutic agents. The unique stereochemistry of the (S)-enantiomer is crucial, as biological systems often exhibit high stereoselectivity. Furthermore, the core structure could find applications in material science, for example, in the development of novel polymers or coatings with specific properties. nbinno.com The exploration of these new avenues will be driven by a combination of rational drug design, high-throughput screening, and a deeper understanding of the structure-activity relationships of this versatile chemical building block.

Q & A

Q. Basic Characterization Methods

- NMR Spectroscopy : Analyze and NMR in deuterated solvents (e.g., CDCl₃) to confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and phenyl group integration .

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular weight (C₁₄H₂₁NO₃; theoretical [M+H]⁺ = 264.16) .

Advanced Analysis : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) under normal-phase conditions (hexane:isopropanol) resolves enantiomers. Compare retention times to standards. For example, Sigma-Aldrich reports >99% e.e. for related compounds using this method .

What strategies resolve contradictions in enantiomeric excess (e.e.) data during kinetic resolution?

Advanced Methodological Approach

Discrepancies in e.e. often stem from competing reaction pathways. To address this:

- Mechanistic Studies : Use kinetic isotope effects (KIE) or DFT calculations to identify rate-limiting steps. For instance, steric hindrance at the chiral center may slow down undesired racemization .

- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) under varying temperatures. Evidence from similar compounds shows that Ru catalysts at -20°C improve e.e. by 15–20% compared to room temperature .

How does the Boc group influence the compound’s stability under acidic or basic conditions?

Q. Basic Stability Assessment

- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA/HCl). Monitor decomposition via TLC (silica gel, ethyl acetate/hexane) to detect free amine formation .

- Basic Conditions : Stability in mild bases (e.g., NaHCO₃) is higher, but prolonged exposure to strong bases (NaOH) may hydrolyze the ester linkage. Conduct pH-dependent stability assays (1–12) with LC-MS tracking .

What role does this compound play in medicinal chemistry as a chiral building block?

Advanced Application

The compound serves as a precursor for APIs requiring β-amino alcohol motifs, such as β-blockers or antiviral agents.

- Case Study : A fluorophenyl analog (CAS 228422-49-9) was used to synthesize kinase inhibitors via Pd-catalyzed cross-coupling, demonstrating >70% yield in Suzuki-Miyaura reactions .

- Biological Testing : Derivatize the hydroxyl group to esters or ethers for SAR studies. For example, substitution with acyl chlorides enhances membrane permeability in cell-based assays .

How can computational modeling optimize reaction pathways for this compound synthesis?

Q. Advanced Methodological Answer

- DFT Calculations : Model transition states for asymmetric hydrogenation using Gaussian08. For example, B3LYP/6-31G* level theory predicts enantioselectivity trends for Ru catalysts .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents and catalysts. A 2022 study achieved 85% accuracy in yield prediction for similar amino alcohols .

What analytical techniques validate the absence of diastereomers in synthetic batches?

Q. Basic to Advanced Workflow

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., +15° to +25° for (S)-isomers) .

- X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures. A 2017 study on 3-dimethylamino analogs confirmed stereochemistry this way .

How do researchers address low yields in Boc protection reactions?

Q. Troubleshooting Methodology

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.